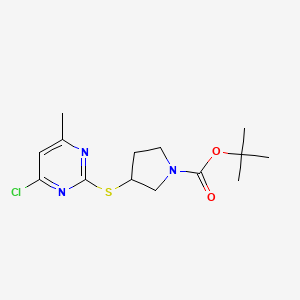

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a bicyclic organic compound featuring:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with a tert-butyl ester group at the 1-position.

- A pyrimidine ring substituted with a 4-chloro and 6-methyl group, linked via a sulfanyl (thioether) bridge to the pyrrolidine’s 3-position.

This structure is characteristic of intermediates in medicinal chemistry, particularly in kinase inhibitor development, where the pyrimidine ring and tert-butyl ester enhance stability and binding selectivity.

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |

InChI Key |

YSLOLMNLILWSRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrimidine Thiol Intermediate

- Starting material: 4-chloro-6-methylpyrimidine derivatives.

- Key step: Synthesis of 4-chloro-6-methylpyrimidine-2-thiol is achieved via cyclization reactions involving thiourea derivatives and β-ketoesters.

- This thiol intermediate serves as the nucleophile in subsequent coupling reactions.

Sulfenylation Reaction (Formation of the Sulfanyl Linkage)

- The thiol intermediate undergoes nucleophilic substitution with a chiral pyrrolidine derivative.

- Reaction conditions typically require:

- A basic environment (e.g., sodium hydride or other strong bases).

- Solvents such as tetrahydrofuran (THF) at low temperatures (0–5°C) to maintain stereochemical integrity.

- Reaction times of 12–24 hours with monitoring via thin-layer chromatography (TLC).

- Catalytic systems involving palladium complexes (e.g., Pd(OAc)₂ with XPhos ligand) in tert-butanol at elevated temperatures (40–100°C) may be employed to improve yields and selectivity in challenging substitutions.

Protection of Pyrrolidine Nitrogen as tert-Butyl Ester

- The pyrrolidine’s carboxylic acid group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- This step is crucial to prevent side reactions and increase compound stability during further synthetic manipulations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine thiol synthesis | Thiourea + β-ketoesters, cyclization conditions | Controlled temperature, solvent choice critical |

| Sulfenylation | Thiol + chiral pyrrolidine, NaH/THF, 0–5°C | Maintain stereochemistry, 12–24 h reaction time |

| Catalytic coupling | Pd(OAc)₂ + XPhos, tert-butanol, 40–100°C | Enhances yield in difficult substitutions |

| Ester protection | Di-tert-butyl dicarbonate, base | Protects carboxylic acid as tert-butyl ester |

Purification and Characterization

- After synthesis, the compound is purified by column chromatography using hexane:ethyl acetate gradients.

- Final purification may involve recrystallization to achieve high purity.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) for purity assessment.

Challenges and Considerations

- Stereochemical integrity : Maintaining the (S)-configuration during sulfenylation is critical; harsh conditions may cause racemization.

- Yield optimization : Use of palladium catalysis can improve yields but requires careful optimization of ligand and temperature.

- Reactivity of chloro substituent : The 4-chloro group on the pyrimidine ring influences electrophilicity and must be preserved during coupling.

- Protection strategy : Efficient tert-butyl ester formation is necessary to avoid side reactions and facilitate downstream applications.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Goal |

|---|---|---|---|

| Pyrimidine thiol intermediate | Synthesis of 4-chloro-6-methylpyrimidine-2-thiol | Thiourea + β-ketoesters, cyclization | Formation of reactive thiol intermediate |

| Sulfenylation (nucleophilic substitution) | Coupling of thiol with chiral pyrrolidine | NaH/THF, 0–5°C, 12–24 h; Pd catalysis optional | Formation of sulfanyl linkage with stereocontrol |

| Ester protection | Protection of pyrrolidine carboxylic acid | Di-tert-butyl dicarbonate, base | Formation of tert-butyl ester for stability |

| Purification | Chromatography and recrystallization | Hexane/ethyl acetate gradient | High purity final product |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Pyrrolidine Derivatives

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353979-47-1) : Core: Piperidine (6-membered ring) instead of pyrrolidine. Substituents: Pyrimidine has 4-chloro and 5-methyl groups (vs. 6-methyl in the target). Linker: Sulfanylmethyl (-SCH2-) bridge (vs. direct sulfanyl in the target). The 5-methyl substitution may reduce steric hindrance compared to 6-methyl.

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol : Core: Piperidine with a methanol substituent. Pyrimidine: 6-chloro and 2-methylsulfanyl groups. Impact: The 2-methylsulfanyl group creates a bulkier pyrimidine, while the methanol enhances hydrophilicity.

Functional Group Modifications

(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester :

- Core : Pyrrolidine with a tosyloxymethyl group.

- Impact : The sulfonate ester is a superior leaving group, making this compound reactive in nucleophilic substitutions.

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester : Core: Pyrrolidine with a sulfonamide group. Impact: Sulfonamides improve metabolic stability and hydrogen-bonding capacity, enhancing target engagement.

Substituent Position and Electronic Effects

- Chloro vs. Methyl Positioning :

- The target’s 4-chloro-6-methyl pyrimidine creates a distinct electronic environment compared to analogs with 5-methyl or 6-chloro groups. Chlorine’s electron-withdrawing effect enhances pyrimidine’s electrophilicity, while methyl groups provide steric stabilization.

Biological Activity

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that may contribute to its diverse biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C14H20ClN3O2S

- Molecular Weight : 329.8 g/mol

- IUPAC Name : tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

- Canonical SMILES : CC1=CN=C(N=C1Cl)SC2CCN(C2)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, leading to significant biological effects. The precise mechanisms can vary based on the target and the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrimidine-based compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The observed activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 (Colon) | 15 | Apoptosis induction |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of tubulin polymerization |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine ring significantly influence inhibitory potency .

Case Studies

- Anticancer Study on Pyrimidine Derivatives : A study published in MDPI explored a series of pyrimidine derivatives, including those structurally related to our compound, revealing significant anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the pyrimidine ring in enhancing activity .

- Antimicrobial Evaluation : Another investigation focused on a set of thiazole-containing compounds demonstrated that similar structures exhibited strong antibacterial activity against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.